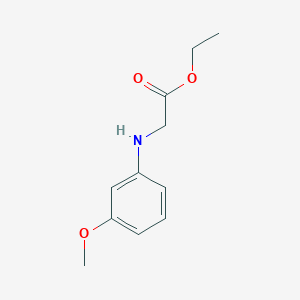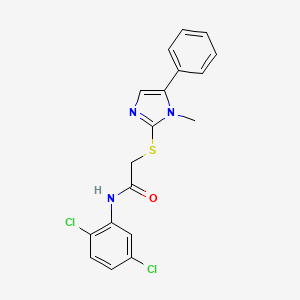
(2R)-2-(2-fluorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2R)-2-(2-fluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12FN . It has a molecular weight of 165.21 . The compound is also known by its IUPAC name, (2R)-2-(2-fluorophenyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for “(2R)-2-(2-fluorophenyl)pyrrolidine” is 1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1 . The InChI key is NOJCVVKIBLHAGW-SNVBAGLBSA-N .Physical And Chemical Properties Analysis
The compound “(2R)-2-(2-fluorophenyl)pyrrolidine” should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
Chemosensors for Metal Ions
One significant application involves the development of fluorescent chemosensors for metal ions. For instance, pyrrolidine-based fluorophores have been synthesized for high selectivity and sensitivity toward Fe3+/Fe2+ cations, demonstrating their utility in living cell imaging, particularly in HepG2 cells. This application is critical for biological and medical research, where metal ion detection within living organisms plays a vital role in understanding various biological processes and diseases (Maity et al., 2018).
Fluorescent Probes for Cellular Imaging
Another application area is the development of low-molecular-weight fluorescent sensors for detecting Zn2+ in living cells. These probes, based on a pyridine–pyridone core structure, show significant changes in emission wavelength and intensity upon binding to Zn2+, highlighting their potential for use in fluorescence microscopy imaging of Zn2+ within biological systems (Hagimori et al., 2015).
Molecular Reactivity and Docking Studies
Research on the reactivity and docking studies of pyrrolidine derivatives reveals their potential as inhibitors or ligands for specific receptors. For example, phenyl (3-phenylpyrrolidin-3-yl)sulfones have been identified as selective RORγt inverse agonists, showing promise for developing new anti-cancer drugs. Such studies involve detailed computational modeling and in vitro assays to determine the efficacy and specificity of these compounds (Duan et al., 2019).
Synthesis and Characterization of New Compounds
The synthesis and characterization of new pyrrolidine-based molecules are crucial for expanding the library of compounds with potential pharmaceutical applications. For example, the development of novel heterocyclic molecules through detailed synthetic pathways, characterization, and reactivity studies can lead to new insights into their potential applications in drug development and other areas of chemical research (Murthy et al., 2017).
Optical and Electronic Properties
Studies on the optical and electronic properties of pyrrolidine derivatives have also been conducted, focusing on their potential use in non-linear optics and as fluorescent pH sensors. The ability of these compounds to undergo protonation and deprotonation, leading to reversible switching between fluorescent states, underlines their utility in sensor applications and the study of molecular interactions (Yang et al., 2013).
Safety and Hazards
特性
IUPAC Name |
(2R)-2-(2-fluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJCVVKIBLHAGW-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-fluorophenyl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid](/img/structure/B2897425.png)
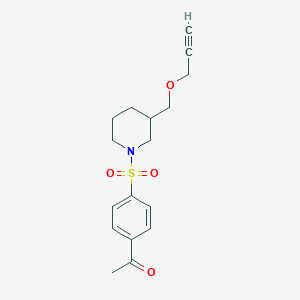

![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2897429.png)


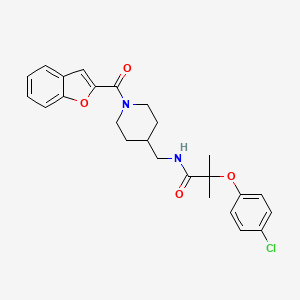
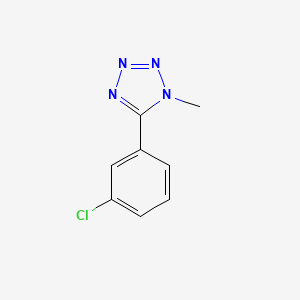
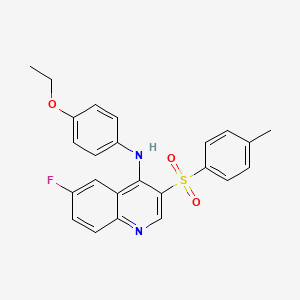
![N-(tert-butyl)-2-{1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2897443.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2897444.png)
